

The Tautomeric Landscape of Pyridazinones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridazin-3-yl)ethanone

Cat. No.: B074263

[Get Quote](#)

Tautomerism in pyridazinone derivatives is primarily a story of proton mobility. The position of a labile proton dictates the electronic distribution, geometry, and hydrogen bonding capabilities of the molecule. Understanding these forms is the first step toward predicting and controlling molecular behavior.

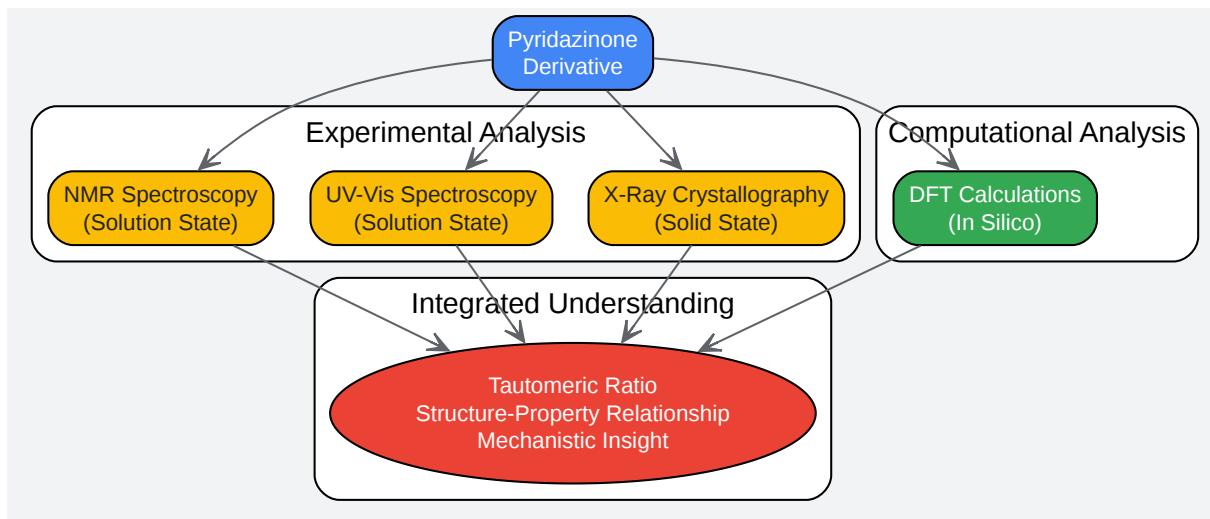
Principal Tautomeric Forms

The most significant equilibrium in pyridazin-3(2H)-one systems is lactam-lactim tautomerism.

- Lactam (Keto) Form: This form contains an amide bond within the heterocyclic ring. It is characterized by a carbonyl group (C=O) and an N-H bond.
- Lactim (Enol) Form: This form arises from the migration of the proton from the nitrogen atom to the carbonyl oxygen. This creates a hydroxyl group (O-H) and results in a fully aromatic pyridazine ring.

Caption: Lactam-Lactim equilibrium in the core pyridazin-3(2H)-one structure.

While lactam-lactim is the predominant form, for derivatives bearing an amino group, amine-imine tautomerism can also occur, representing the nitrogen analog of the keto-enol equilibrium.^{[12][13]} This adds another layer of complexity to the potential isomeric landscape.


Critical Factors Influencing the Tautomeric Equilibrium

The balance between tautomeric forms is not static; it is a dynamic equilibrium influenced by a delicate interplay of intramolecular and intermolecular forces.

- Solvent Effects: The choice of solvent is arguably the most potent external factor. The polarity and hydrogen-bonding capacity of the medium can selectively stabilize one tautomer over another.[14]
 - Polar Protic Solvents (e.g., Water, Methanol): These solvents excel at forming hydrogen bonds and can stabilize the more polar lactam form.[15][16][17]
 - Aprotic and Non-polar Solvents (e.g., Chloroform, Toluene): These environments tend to favor the less polar, aromatic lactim form.[17][18] This phenomenon is critical, as the tautomeric ratio of a drug candidate can differ significantly between the aqueous environment of the body and the less polar environment of a cell membrane.
- Substituent Effects: The electronic nature of substituents on the pyridazinone ring directly modulates the equilibrium.
 - Electron-Donating Groups (EDGs): Groups like pyrrolyl can increase the electron density on the ring, which can help stabilize the aromatic lactim tautomer.[19]
 - Electron-Withdrawing Groups (EWGs): Halogens or nitro groups can have the opposite effect, often favoring the lactam form.[20] The precise outcome depends on the position and nature of the substituent.
- pH and Temperature: The ionization state of the molecule is pH-dependent and can lock the structure into a specific tautomeric form. Temperature can also shift the equilibrium by altering the free energy difference between the tautomers.[14]

A Multi-Technique Approach to Tautomer Characterization

No single technique can fully elucidate the tautomeric nature of a pyridazinone derivative. A self-validating system requires the integration of spectroscopic, crystallographic, and computational data.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[21]

- ^1H NMR: The key diagnostic signals are the labile protons. A broad singlet corresponding to an N-H proton is indicative of the lactam form, while an O-H signal suggests the lactim form. A standard protocol involves dissolving the sample in DMSO-d₆, which is adept at stabilizing both forms, and then adding a drop of D₂O. The disappearance of the N-H or O-H signal upon D₂O exchange provides definitive proof of its identity.[22]
- ^{13}C NMR: The chemical shift of the carbon at position 3 is highly informative. In the lactam form, this carbon exists as a carbonyl (C=O) and resonates significantly downfield (e.g., $\delta \approx 164$ ppm).[23] In the lactim form, it is a hydroxyl-bearing aromatic carbon (C-O) and appears further upfield.

UV-Vis Spectroscopy

Since the two primary tautomers have different electronic systems (amide vs. aromatic phenol-like), they exhibit distinct UV-Vis absorption spectra.[24]

- Methodology: A robust experiment involves measuring the UV-Vis spectrum of the compound in a range of solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, water). A shift in the maximum absorption wavelength (λ_{max}) or a change in the relative intensities of two distinct peaks across the solvent series is a strong indicator of a shifting tautomeric equilibrium.[\[18\]](#) This allows for the qualitative and sometimes quantitative assessment of solvent influence.

X-ray Crystallography

This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Field-Proven Insight: It is crucial to recognize that the solid-state structure represents only one point on the potential energy surface. It confirms the existence of a specific tautomer and provides precise bond lengths and angles. However, it does not guarantee that this is the predominant form in solution, where most biological interactions occur. Its primary value lies in providing a structural benchmark for validating computational models and interpreting other spectroscopic data.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energetics of their interconversion.[\[28\]](#)

- Workflow: DFT calculations can determine the ground-state energies of each tautomer in the gas phase. By incorporating solvent models (both implicit and explicit), these calculations can simulate the effect of different environments on the equilibrium, corroborating experimental UV-Vis and NMR data.[\[15\]](#)[\[16\]](#) Furthermore, computational methods can map the transition state for proton transfer, revealing the activation energy barrier for interconversion.[\[16\]](#)

Technique	Information Provided	Causality & Key Insights
¹ H / ¹³ C NMR	Quantitative ratio of tautomers in solution; identifies labile protons.	The chemical environment of nuclei (¹ H, ¹³ C) is distinct in each tautomer, leading to different chemical shifts. D ₂ O exchange confirms proton location.
UV-Vis	Qualitative evidence of equilibrium shifts with solvent polarity.	The electronic conjugation differs between lactam (non-aromatic) and lactim (aromatic) forms, resulting in different energy electronic transitions (λ_{max}).
X-Ray	Unambiguous structure in the solid state.	Provides a definitive structural snapshot. Essential for calibrating computational models but may not reflect the solution-state equilibrium.
DFT	Relative thermodynamic stabilities (ΔG); energy barrier for interconversion.	Calculates the electronic energy of each isomer to predict the most stable form under various conditions (gas, solvent), explaining why the equilibrium lies where it does.

Consequences for Drug Development: From Bench to Bedside

A failure to account for tautomerism can lead to misleading structure-activity relationships (SAR), poor optimization, and clinical failures. The specific tautomer present governs the molecule's interaction with its environment.^[7]

- Pharmacodynamics (Receptor Binding): Tautomers are distinct chemical entities with different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials.

Consequently, one tautomer may fit into a receptor's binding pocket with high affinity, while the other is inactive. The observed biological activity is a function of both the binding affinity of the active tautomer and its relative population in the equilibrium.^[8] For instance, the optimization of pyridazinone-based MAO-B inhibitors relies on substitutions that not only interact with the target but also potentially influence the tautomeric balance to favor the active form.^[29]

- Pharmacokinetics (ADME): Tautomerism directly impacts the ADME profile, which dictates a drug's bioavailability and half-life.
 - Solubility & Lipophilicity (LogP): The more polar lactam form is typically more soluble in aqueous media, while the less polar lactim form has better membrane permeability. The measured LogP value is a weighted average based on the tautomeric ratio in each phase, complicating predictions if not properly handled.^[8]
 - Metabolism: The two forms present different metabolic "handles." A hydroxyl group in the lactim form may be a site for glucuronidation, while the N-H in the lactam form could be targeted by other enzymes.
- Drug Formulation: The tautomer that crystallizes determines the solid-state properties of the active pharmaceutical ingredient (API), including its stability, dissolution rate, and manufacturability. An unexpected conversion to a different tautomeric form during storage can alter the drug product's performance.^[7]

Conclusion

Tautomerism in pyridazinone derivatives is a fundamental chemical principle with far-reaching consequences for drug discovery and development. It is not an academic curiosity but a critical variable that must be actively investigated and understood. The assumption of a single, static structure is a perilous oversimplification.

For the medicinal chemist, a deep understanding of the factors governing tautomeric equilibria—substituents, solvent, and pH—provides a powerful tool for rational drug design. By employing an integrated analytical strategy combining NMR, UV-Vis, X-ray crystallography, and computational modeling, researchers can build a comprehensive and validated picture of a molecule's behavior. This multi-faceted approach is the hallmark of scientific integrity, enabling

the development of pyridazinone-based therapeutics that are not only potent but also possess the robust and predictable physicochemical properties required for clinical success.

References

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. *Medicinal Chemistry*, 21(8), 822-842. [Source](#)
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. *Bentham Science Publishers*. [Source](#)
- Unsalan, S., & Koca, I. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. *Future Medicinal Chemistry*, 9(1), 83-103. [Source](#)
- Unsalan, S., & Koca, I. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. *Future Medicinal Chemistry*, 9(1). [Source](#)
- Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. *Future Medicinal Chemistry*. [Source](#)
- Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. *Journal of Molecular Graphics and Modelling*, 49, 47-54. [Source](#)
- Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. *Journal of Molecular Graphics and Modelling*, 49, 47-54. [Source](#)
- Almehmadi, M. M., & Alsaiari, A. A. (n.d.). Biological activities of pyridazinones.
- Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. *Molecules*, 27(19), 6688. [Source](#)
- Lamsabhi, A. M., et al. (2005). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. *Journal of Molecular Structure: THEOCHEM*, 730(1-3), 203-210. [Source](#)
- Gholivand, K., et al. (2010). Tautomerism and isotopic multiplets in the ^{13}C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms. *Magnetic Resonance in Chemistry*, 48(4), 276-85. [Source](#)
- ResearchGate. (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one. [Source](#)
- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. *Molecules*, 27(12), 3801. [Source](#)

- Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. [Source](#)
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Source](#)
- Scholars Research Library. (n.d.).
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Source](#)
- ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Source](#)
- Betz, K., et al. (2021). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 27(11), 3857-3865. [Source](#)
- Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 4(10), 809-815. [Source](#)
- Rimaz, M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 16, 1-7. [Source](#)
- ResearchGate. (n.d.).
- Gadea, F. X. D., & M-Roca, T. (1982). An analysis of the ^{13}C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 101-105. [Source](#)
- Barlin, G. B., & Batterham, T. J. (1967). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 516-518. [Source](#)
- ResearchGate. (n.d.).
- Antonov, L., et al. (2015). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Dyes and Pigments, 121, 289-297. [Source](#)
- Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 723. [Source](#)
- Milart, P., et al. (2015). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 13(22), 6324-6334. [Source](#)
- Al-Majiden, A. H. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(9), 8049-8060. [Source](#)
- Bachrach, S. (2015). Keto-enol tautomerization.
- ESA-IPB. (n.d.).

- Elguero, J., et al. (1997). The Use of NMR Spectroscopy to Study Tautomerism. *Advances in Heterocyclic Chemistry*, 68, 1-79. [Source](#)
- Thieme Gruppe. (n.d.). Differentiation between Enamines and Tautomerizable Imines. *SYNFORM*. [Source](#)
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. *Master Organic Chemistry*. [Source](#)
- ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Source](#)
- Chinese Academy of Sciences. (2019).
- Hansen, P. E., et al. (2011). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. *Magnetic Resonance in Chemistry*, 49(11), 729-736. [Source](#)
- Li, G., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
- Antonov, L., et al. (2015). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. *Dyes and Pigments*, 121, 289-297. [Source](#)
- Irish, M., & Feierberg, I. (2009). Let's not forget tautomers. *Journal of Computer-Aided Molecular Design*, 23(12), 839-848. [Source](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublishation.com]
- 7. chemrxiv.org [chemrxiv.org]

- 8. Let's not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 13. Researchers Reveal Difference between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 18. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Tautomerism and isotopic multiplets in the ^{13}C NMR spectra of partially deuterated 3-arylpurimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An analysis of the ^{13}C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]
- 26. growingscience.com [growingscience.com]
- 27. researchgate.net [researchgate.net]
- 28. comporgchem.com [comporgchem.com]
- 29. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Tautomeric Landscape of Pyridazinones]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074263#tautomerism-in-pyridazinone-derivatives\]](https://www.benchchem.com/product/b074263#tautomerism-in-pyridazinone-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com